molecular formula C13H11N3O B6243221 2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 107625-17-2

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B6243221
CAS No.: 107625-17-2
M. Wt: 225.2
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Description

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the methyl and phenyl groups at specific positions on the fused ring system enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

107625-17-2

Molecular Formula

C13H11N3O

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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